3,7,9-trimethyl-1-(2-(4-phenylpiperazin-1-yl)ethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
Description
Properties
IUPAC Name |
3,7,9-trimethyl-1-[2-(4-phenylpiperazin-1-yl)ethyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N8O2/c1-16-15-29-18-19(25(2)22(32)26(3)20(18)31)23-21(29)30(24-16)14-11-27-9-12-28(13-10-27)17-7-5-4-6-8-17/h4-8H,9-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMMRKRRXYAJLLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C)CCN4CCN(CC4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3,7,9-trimethyl-1-(2-(4-phenylpiperazin-1-yl)ethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a synthetic molecule that integrates pharmacophoric elements from various known compounds. Its biological activity has garnered interest due to its potential therapeutic applications. This article examines the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of approximately 429.5 g/mol. The structure incorporates a triazino-purine framework with piperazine and phenyl moieties that may enhance its interaction with biological targets.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Acetylcholinesterase (AChE) : Similar compounds have been shown to inhibit AChE activity, leading to increased acetylcholine levels in synaptic clefts and enhanced cholinergic neurotransmission.
- Receptor Interaction : The presence of the phenylpiperazine moiety suggests potential interactions with various neurotransmitter receptors, including dopamine and serotonin receptors. This could imply psychotropic or neuroprotective effects .
Antitumor Activity
Several studies have evaluated the antitumor potential of related compounds. For instance, derivatives of similar structures have demonstrated significant cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HeLa | 7.01 ± 0.60 | |
| Compound B | MCF-7 | 8.55 ± 0.35 | |
| Compound C | A549 | 14.31 ± 0.90 |
These findings suggest that the compound may also possess similar antitumor properties.
Antimicrobial Activity
The biological significance of related pyridopyrimidine derivatives includes antimicrobial effects. Compounds within this chemical class have been reported to exhibit activity against various pathogens .
Case Studies and Research Findings
- Synthesis and Characterization : A study focused on synthesizing derivatives of the compound and evaluating their biological activities revealed promising results in enhancing cholinergic activity through AChE inhibition .
- Cytotoxicity Assays : In vitro studies using MTT assays have shown that modifications to the piperazine ring can significantly influence cytotoxicity against cancer cell lines such as MCF-7 and HeLa .
- Molecular Modeling Studies : Computational studies have been employed to predict the binding affinities of the compound to various receptors. These studies support the hypothesis that structural modifications can enhance biological activity through improved receptor interactions .
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research indicates that derivatives of triazino-purines exhibit promising anticancer properties. Compounds similar to this one have been shown to inhibit the growth of various cancer cell lines by targeting specific molecular pathways involved in tumor progression.
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 (breast cancer) | 2.09 |
| Compound B | HepG2 (liver cancer) | 2.08 |
The structural characteristics of this compound enhance its interaction with protein kinases and growth factor receptors implicated in cancer development.
2. Neuropharmacological Effects
The presence of the phenylpiperazine moiety suggests potential neuropharmacological applications. Compounds with similar structures have been studied for their ability to modulate neurotransmitter systems and may exhibit antidepressant or anxiolytic effects. This is particularly relevant for conditions like anxiety disorders and depression .
3. Antimicrobial Activity
Emerging studies have indicated that triazino-purines can possess antimicrobial properties. The compound's ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways could make it a candidate for developing new antibiotics .
Case Studies
Case Study 1: Anticancer Efficacy
A study conducted on a series of triazino-purine derivatives demonstrated that modifications to the side chains significantly impacted their cytotoxicity against multiple cancer cell lines. The compound showed enhanced activity against MCF-7 and HepG2 cells compared to standard chemotherapeutics.
Case Study 2: Neuropharmacological Screening
In a preclinical trial assessing the antidepressant-like effects of related compounds in animal models, it was found that certain derivatives of triazino-purines exhibited significant reductions in immobility time in forced swim tests, suggesting potential efficacy in treating depression .
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following compounds share the [1,2,4]triazino[3,4-f]purine-6,8-dione core but differ in substituents and bioactivity profiles:
Key Observations
Piperazine derivatives are known for modulating CNS activity .
Molecular Weight and Solubility :
- The target compound has the highest molecular weight (488.56 g/mol), likely due to the bulky phenylpiperazine-ethyl chain. This may limit oral bioavailability compared to lighter analogues (e.g., 386.84 g/mol in ).
Synthetic Accessibility :
- Analogues with simpler substituents (e.g., methyl or chlorophenyl groups) are more straightforward to synthesize, as seen in the commercial availability of . The target compound’s phenylpiperazine-ethyl chain likely requires multi-step functionalization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
